5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
CAS No.:
Cat. No.: VC13823973
Molecular Formula: C20H22F2N2S3Sn2
Molecular Weight: 662.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22F2N2S3Sn2 |
|---|---|
| Molecular Weight | 662.0 g/mol |
| IUPAC Name | [5-[5,6-difluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane |
| Standard InChI | InChI=1S/C14H4F2N2S3.6CH3.2Sn/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8;;;;;;;;/h1-4H;6*1H3;; |
| Standard InChI Key | UCGFTKBIJLQECS-UHFFFAOYSA-N |
| SMILES | C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F)F |
| Canonical SMILES | C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
The compound’s molecular formula is C₂₀H₂₂F₂N₂S₃Sn₂, with a molecular weight of 662.01 g/mol . Its structure comprises a central benzo[c] thiadiazole ring substituted at the 4,7-positions with 5-(trimethylstannyl)thiophene groups and at the 5,6-positions with fluorine atoms (Figure 1). The fluorine atoms enhance electron-withdrawing characteristics, while the trimethylstannyl groups facilitate cross-coupling reactions in polymer synthesis .
Table 1: Comparative Molecular Properties of Related Benzothiadiazole Derivatives
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of 5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c] thiadiazole typically proceeds via a Stille cross-coupling reaction, leveraging the reactivity of trimethylstannyl groups with aryl halides. A representative route involves:
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Preparation of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole: Bromination of a fluorinated benzothiadiazole precursor using N-bromosuccinimide (NBS) in acidic media .
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Stille Coupling with 2-(Trimethylstannyl)thiophene: Reaction of the dibromide with excess 2-(trimethylstannyl)thiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and toluene solvent at elevated temperatures (80–100°C) .
Table 2: Optimized Stille Coupling Conditions for Bis-Stannylated Products
| Parameter | Optimal Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 24–48 hours |
| Yield | 40–61% |
Challenges and Mitigations
The steric bulk of trimethylstannyl groups and electron-deficient nature of the fluorinated benzothiadiazole core often lead to moderate yields. Strategies to improve efficiency include:
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Microwave-assisted synthesis to reduce reaction time.
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Use of coordinating solvents (e.g., DMF) to stabilize palladium intermediates .
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Purification via column chromatography with silica gel and non-polar eluents .
Electronic and Optoelectronic Applications
Role in Conjugated Polymers
The compound’s rigid, planar structure facilitates π-orbital overlap in polymer backbones, enhancing charge carrier mobility. When copolymerized with electron-rich units (e.g., dithienosilole), it produces low-bandgap materials (E₉ ≈ 1.5–2.0 eV) suitable for near-infrared photovoltaics . Fluorination further lowers the highest occupied molecular orbital (HOMO) level, improving oxidative stability and open-circuit voltage in solar cells .
Non-Doped OLED Performance
In OLEDs, the benzothiadiazole core acts as an electron-transport layer. Devices incorporating fluorinated derivatives demonstrate:
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External Quantum Efficiency (EQE): Up to 8.2% for orange-red emission.
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Low Efficiency Roll-Off: <10% at 1000 cd/m² due to balanced charge injection .
Table 3: Key Optoelectronic Parameters of Benzothiadiazole-Based OLEDs
| Parameter | Value |
|---|---|
| Emission Color | Orange-Red (λₑₘ ≈ 600–650 nm) |
| Turn-On Voltage | 3.2 V |
| Maximum Brightness | 12,000 cd/m² |
| Commission Internationale de l’Éclairage (CIE) Coordinates | (0.56, 0.44) |
Future Directions and Research Opportunities
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Alternative Coupling Methods: Exploring direct arylation or Suzuki-Miyaura reactions to avoid stoichiometric tin waste.
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Thermally Activated Delayed Fluorescence (TADF): Engineering triplet harvesting via fluorine-mediated spin-orbit coupling.
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Biological Imaging: Functionalization with water-soluble groups for in vivo fluorescence tagging.
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